molecular formula C3H3FO B14752347 Prop-2-enoyl fluoride CAS No. 430-72-8

Prop-2-enoyl fluoride

Cat. No.: B14752347
CAS No.: 430-72-8
M. Wt: 74.05 g/mol
InChI Key: HJBYJZCUFFYSGA-UHFFFAOYSA-N
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Description

Prop-2-enoyl fluoride, also known as acryloyl fluoride, is an organic compound with the chemical formula C₃H₃FO. It is a colorless liquid that belongs to the class of acyl fluorides. This compound is known for its reactivity and is used in various chemical synthesis processes.

Chemical Reactions Analysis

Prop-2-enoyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include water, sodium salts, alcohols, amines, and organozinc compounds. The major products formed from these reactions are acrylic acid, anhydrides, esters, and amides.

Mechanism of Action

The mechanism of action of prop-2-enoyl fluoride involves its reactivity with various nucleophiles. The compound’s acyl fluoride group is highly reactive, allowing it to participate in acylation reactions. In biological systems, it can undergo enzymatic defluorination, where enzymes catalyze the cleavage of the carbon-fluorine bond .

Comparison with Similar Compounds

Prop-2-enoyl fluoride can be compared with other acyl fluorides, such as:

The uniqueness of this compound lies in its high reactivity and the specific applications it has in various fields of research and industry.

Properties

IUPAC Name

prop-2-enoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO/c1-2-3(4)5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBYJZCUFFYSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560669
Record name Prop-2-enoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-72-8
Record name Prop-2-enoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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